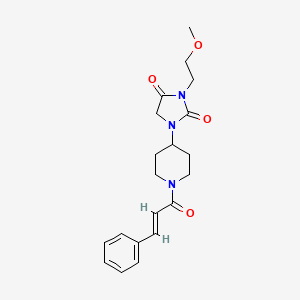

![molecular formula C19H19N3O5S2 B2955293 (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-47-8](/img/structure/B2955293.png)

(Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

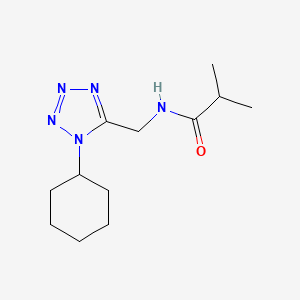

This compound is a derivative of benzo[d]thiazole, which is a type of heterocyclic compound. Heterocycles are commonly used in various fields, including medicinal chemistry and advanced materials, due to their structural complexities .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including an ethyl group, a sulfamoyl group, and a benzo[d]thiazole group. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzo[d]thiazoles are known to participate in various types of reactions, including [3 + 2] annulations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. For example, it might exhibit high oxidative stability due to the presence of the benzo[d]thiazole group .科学的研究の応用

Synthesis and Catalysis

One-Pot Synthesis : A one-pot multicomponent reaction involving aryl aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate was developed as an efficient and environmentally friendly method for synthesizing novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates. This method offers advantages like safety, high yields, and quick isolation of the product, contributing to the development of new commercial fungicides and peptide derivatives (Kalhor, 2015).

Catalysis in Transesterification/Acylation Reactions : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes, have been found effective as catalysts in transesterification involving various esters and alcohols. They facilitate acylation of alcohols with enol acetates efficiently at low catalyst loadings and room temperature, broadening the scope of catalysts used in organic synthesis (Grasa et al., 2003).

Biological Activities

Antihypertensive and α-Blocking Agents : Thiosemicarbazides, triazoles, and Schiff bases synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate have demonstrated good antihypertensive α-blocking activity with low toxicity. This highlights their potential in developing new therapeutic agents (Abdel-Wahab et al., 2008).

Fibrinogen Receptor Antagonists : Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a potent and orally active fibrinogen receptor antagonist, has been developed. It showcases potential for antithrombotic treatment, especially in acute phases, due to its fast onset and short duration of antiplatelet action (Hayashi et al., 1998).

Antimicrobial Activities

Antimicrobial Schiff Bases : Schiff bases derived from benzothiazole-imino-benzoic acid and their metal complexes exhibited good antimicrobial activity against human epidemic causing bacterial strains. These compounds present a promising avenue for developing new antimicrobial agents (Mishra et al., 2019).

Antimicrobial and Antifungal Schiff Bases : Imino-4-methoxyphenol thiazole derived Schiff bases showed moderate antimicrobial and antifungal activities against various bacterial and fungal strains. This underscores their potential as antimicrobial agents (Vinusha et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-[2-(4-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-3-27-17(23)11-22-15-9-8-14(29(20,25)26)10-16(15)28-19(22)21-18(24)13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGLHDJKWBKHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2955221.png)

![4H,6H,7H-thieno[3,2-c]pyran-4,6-dione](/img/structure/B2955222.png)

![1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2955223.png)

![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2955227.png)

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2955228.png)